molecular formula C26H20FN5O2 B2943419 N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide CAS No. 1111016-47-7

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide

Katalognummer: B2943419
CAS-Nummer: 1111016-47-7
Molekulargewicht: 453.477
InChI-Schlüssel: XESXCBSHSTXGQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring:

  • A 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group.
  • A 1H-imidazole core linked via a methylene bridge to a para-substituted phenyl ring.
  • A 2-phenylacetamide moiety at the terminal position.

Eigenschaften

IUPAC Name

N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2/c27-21-8-4-7-20(14-21)25-30-26(34-31-25)23-16-32(17-28-23)15-19-9-11-22(12-10-19)29-24(33)13-18-5-2-1-3-6-18/h1-12,14,16-17H,13,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXCBSHSTXGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide, also referred to as P700-3092, is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for P700-3092 is C19H14FN5O2C_{19}H_{14}FN_{5}O_{2}. The compound features a complex structure that includes an imidazole ring and an oxadiazole moiety, which are known for their biological relevance.

Structural Representation

PropertyValue
IUPAC Name2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-phenylacetamide
Molecular Weight337.34 g/mol
SMILESO=C(Cn1cnc(-c2noc(-c3cccc(F)c3)n2)c1)Nc1ccccc1
InChI KeyMDL Number (MFCD)

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to P700-3092 have been shown to exhibit significant cytotoxicity against various cancer cell lines. The presence of the oxadiazole ring contributes to this activity by interacting with cellular targets involved in cancer progression.

The proposed mechanism of action for P700-3092 involves the inhibition of key enzymes and growth factors associated with tumor growth. Specifically, it has been observed to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and imidazole rings can significantly affect biological activity. For example:

  • Fluorine Substitution: The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
  • Imidazole Variants: Alterations in the imidazole structure can lead to increased potency against cancer cells.

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar scaffold to P700-3092 exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of the oxadiazole moiety in mediating these effects .

Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition profile of P700-3092 revealed that it acts as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes and cancer progression. This inhibition was linked to reduced cell migration and invasion capabilities in vitro .

Study 3: Pharmacokinetics

Pharmacokinetic studies indicated that P700-3092 has favorable absorption characteristics with a moderate half-life, suggesting its potential for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity
Enzyme InhibitionInhibition of 5-LO
PharmacokineticsModerate absorption

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs described in the literature. Key comparisons are outlined below:

Oxadiazole-Imidazole-Acetamide Derivatives

Compound 130 (from ):
  • Structure : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.
  • Key Differences :
    • Replaces the imidazole-methylphenyl bridge with a urea linker.
    • Lacks the 2-phenylacetamide terminal group.
Compound 9a–9e (from ):
  • Core Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(aryl-thiazol-5-yl)acetamide.
  • Key Differences :
    • Substitutes oxadiazole with triazole and benzodiazole rings.
    • Terminal thiazole group instead of phenylacetamide.
  • Synthesis & Stability : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65–78% purity. The target compound’s synthesis route (unreported in evidence) likely differs due to oxadiazole formation challenges .

Fluorophenyl-Imidazole Derivatives

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ():
  • Key Differences :
    • Contains a pyridyl group instead of phenylacetamide.
    • Features a methylsulfinyl substituent on the imidazole ring.
  • Structural Insights : Crystallographic data (CCDC 772101) reveal planar geometry, with hydrogen bonding between sulfinyl oxygen and water molecules. This contrasts with the target compound’s likely hydrophobic interactions due to its unsubstituted phenyl groups .
N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide ():
  • Key Differences :
    • Methoxyethyl and methylsulfanyl substituents enhance solubility compared to the target compound’s methylene bridge.
    • Propionamide tail vs. phenylacetamide.
  • Activity: No biological data provided, but the methoxyethyl group may improve pharmacokinetics .

Data Tables

Table 2: In Silico Binding Energies ()

Compound Target Protein Binding Energy (kcal/mol)
Compound 130 SARS-CoV-2 main protease -9.2
Compound 128 SARS-CoV-2 main protease -8.7
Target Compound Not tested N/A

Research Findings and Implications

Synthetic Challenges : Oxadiazole formation typically requires harsh conditions (e.g., nitrile oxide cycloaddition), whereas triazole derivatives () are synthesized under milder CuAAC conditions .

Binding Affinity : The absence of urea or thiazole moieties in the target compound may limit its interaction with polar active sites, as seen in Compound 130’s superior docking scores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.